N4,N4-dimethylpyridine-3,4-diamine hydrochloride
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Overview
Description
N4,N4-dimethylpyridine-3,4-diamine hydrochloride: is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N4,N4-dimethylpyridine-3,4-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3,4-diamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethylpyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N4,N4-dimethylpyridine-3,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4,N4-dimethylpyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N4,N4-dimethylpyridine-2,4-diamine: Similar structure but different substitution pattern.
5-bromo-N4,N4-dimethylpyridine-2,4-diamine: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
N4,N4-dimethylpyridine-3,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-N,4-N-dimethylpyridine-3,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-3-4-9-5-6(7)8;/h3-5H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJPEFMNGKBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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